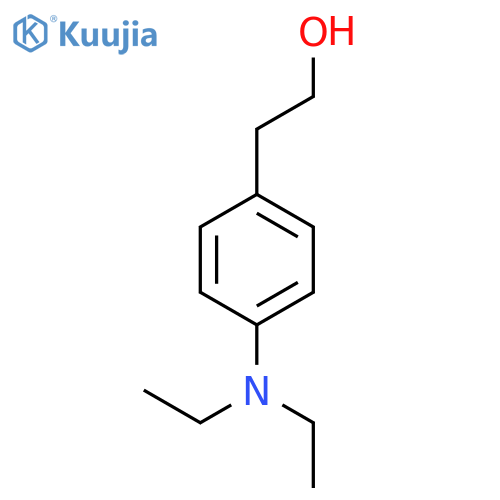Cas no 78776-24-6 (2-4-(diethylamino)phenylethan-1-ol)

78776-24-6 structure
商品名:2-4-(diethylamino)phenylethan-1-ol
2-4-(diethylamino)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- BENZENEETHANOL, 4-(DIETHYLAMINO)-
- 2-4-(diethylamino)phenylethan-1-ol
- AKOS006345784
- 2-(4-(Diethylamino)phenyl)ethanol
- EN300-1843167
- 2-[4-(diethylamino)phenyl]ethanol
- 78776-24-6
- 4-(Diethylamino)phenethyl alcohol
- 2-[4-(diethylamino)phenyl]ethan-1-ol
- MTNVBUDEMYKBFS-UHFFFAOYSA-N
- SB84877
- p-diethylaminophenethyl alcohol
- SCHEMBL77726
-
- MDL: MFCD06201152
- インチ: InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3
- InChIKey: MTNVBUDEMYKBFS-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCO
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-4-(diethylamino)phenylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843167-0.05g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1843167-0.5g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.5g |
$397.0 | 2023-09-19 | ||
| abcr | AB166546-1g |
4-(Diethylamino)phenethyl alcohol, 97%; . |
78776-24-6 | 97% | 1g |
€1621.70 | 2025-02-17 | |
| Enamine | EN300-1843167-1g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 1g |
$414.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771669-1g |
2-(4-(Diethylamino)phenyl)ethanol |
78776-24-6 | 98% | 1g |
¥6264.00 | 2024-07-28 | |
| abcr | AB166546-1 g |
4-(Diethylamino)phenethyl alcohol; 97% |
78776-24-6 | 1g |
€619.00 | 2023-05-08 | ||
| Enamine | EN300-1843167-0.25g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1843167-10.0g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 10g |
$3929.0 | 2023-06-02 | ||
| Crysdot LLC | CD12030917-1g |
2-(4-(Diethylamino)phenyl)ethanol |
78776-24-6 | 97% | 1g |
$489 | 2024-07-24 | |
| Enamine | EN300-1843167-5.0g |
2-[4-(diethylamino)phenyl]ethan-1-ol |
78776-24-6 | 5g |
$2650.0 | 2023-06-02 |
2-4-(diethylamino)phenylethan-1-ol 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
78776-24-6 (2-4-(diethylamino)phenylethan-1-ol) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:78776-24-6)2-4-(diethylamino)phenylethan-1-ol

清らかである:99%
はかる:1g
価格 ($):445.0